Roxifiban Acetate

Description

See also: Roxifiban (has active moiety).

Structure

3D Structure of Parent

Properties

CAS No. |

176022-59-6 |

|---|---|

Molecular Formula |

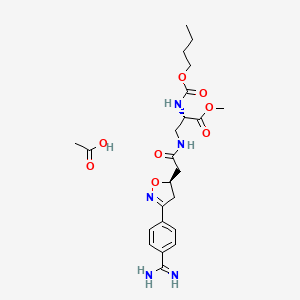

C23H33N5O8 |

Molecular Weight |

507.5 g/mol |

IUPAC Name |

acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |

InChI |

InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1 |

InChI Key |

WDEMHBVIYZGQCD-KALLACGZSA-N |

Isomeric SMILES |

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |

Canonical SMILES |

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

176022-59-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate DMP 754 DMP-754 DMP754 methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate roxifiban acetate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Roxifiban Acetate as a GP IIb/IIIa Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxifiban acetate is a prodrug that is rapidly converted in the body to its active form, XV459, a potent and specific antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor, also known as integrin αIIbβ3, plays a pivotal role in the final common pathway of platelet aggregation, regardless of the initial agonist.[1][3] By blocking the binding of fibrinogen to the GP IIb/IIIa receptor, Roxifiban effectively inhibits platelet aggregation and thrombus formation.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of Roxifiban, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows. Although development of Roxifiban was discontinued, the extensive research into its mechanism of action provides valuable insights into the development of antiplatelet therapies.[5]

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, can initiate platelet activation through distinct signaling pathways. However, all these pathways converge on the activation of the GP IIb/IIIa receptor.

Upon activation, the GP IIb/IIIa receptor undergoes a conformational change, increasing its affinity for its primary ligand, fibrinogen.[4] Fibrinogen, a dimeric molecule, can then bridge adjacent platelets by binding to their activated GP IIb/IIIa receptors, leading to the formation of a platelet aggregate.

Roxifiban's active metabolite, XV459, is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, which is crucial for its binding to the GP IIb/IIIa receptor.[4] By competitively inhibiting this interaction, XV459 effectively prevents fibrinogen-mediated cross-linking of platelets and, consequently, platelet aggregation.[1][4]

Quantitative Data on Roxifiban's Activity

The efficacy of Roxifiban as a GP IIb/IIIa antagonist has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Binding Affinity of Roxifiban (Active Form, XV459)

| Parameter | Value | Species | Comments | Reference(s) |

| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | Human | Inhibition of platelet aggregation induced by various agonists. | [1] |

| Kd (Binding Affinity) | 1 - 2 nmol/L | Human | High affinity for both resting and activated platelets. | [1] |

| Binding to Activated Platelets | 27-32% | Rat | In vitro binding of 99mTc-roxifiban to activated platelets. | [5] |

Table 2: Comparative In Vitro Potency of GP IIb/IIIa Antagonists

| Compound (Active Form) | IC50 for inhibiting 125I-Fibrinogen binding to activated human platelets | Relative Potency vs. Orbofiban | Reference(s) |

| Roxifiban (XV459) | Lowest IC50 | 5 - 10 fold greater potency | [4] |

| Orbofiban | Higher IC50 | - | [4] |

| Sibrafiban | Higher IC50 | - | [4] |

| SR121566 | Higher IC50 | - | [4] |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of Roxifiban

| Parameter | Value | Species | Study Details | Reference(s) |

| Oral Bioavailability | 20.8% | Dog | - | [1] |

| Time to measurable plasma concentrations of XV459 | Rapid | Human | Following oral administration of Roxifiban. | [2] |

| Inhibition of ADP-induced Platelet Aggregation (IPA) | Dose-dependent | Human | Clear dose response with 0.5 and 1.0 mg doses. | [2] |

| ED90-100 (Cyclic Flow Reduction) | <0.1 mg/kg IV or PO | Dog | Prevention of cyclic flow reduction in a canine model. | [1] |

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, this section outlines the methodologies for key experiments cited in the study of Roxifiban.

Radioligand Binding Assay for GP IIb/IIIa Receptor Affinity

This assay is fundamental for determining the binding affinity (Kd) of a ligand to its receptor.

Methodology:

-

Preparation of Platelet Membranes:

-

Human platelets are isolated from whole blood by differential centrifugation.

-

Platelets are washed and then lysed to prepare a membrane fraction containing the GP IIb/IIIa receptors.

-

The protein concentration of the membrane preparation is determined.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to GP IIb/IIIa (e.g., 3H-XV459 or 125I-Fibrinogen) is incubated with the platelet membranes.[4]

-

Increasing concentrations of the unlabeled competitor (Roxifiban's active form, XV459) are added to displace the radiolabeled ligand.

-

The mixture is incubated to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

-

The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected in an anticoagulant (e.g., citrate).

-

PRP is obtained by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.

-

-

Aggregation Measurement:

-

PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established with PRP (0% aggregation), and a maximum transmission is set with PPP (100% aggregation).

-

A platelet agonist, such as ADP (e.g., 10 µM), is added to the PRP to induce aggregation.[2]

-

To test the effect of an inhibitor, PRP is pre-incubated with various concentrations of Roxifiban (XV459) before the addition of the agonist.

-

-

Data Analysis:

-

The extent of platelet aggregation is recorded over time.

-

The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the maximum aggregation response.

-

Flow Cytometry for Platelet Activation Markers (e.g., P-selectin Expression)

Flow cytometry is used to assess the expression of activation-dependent markers on the surface of individual platelets.

Methodology:

-

Blood Collection and Treatment:

-

Immunofluorescent Staining:

-

The blood samples are incubated with fluorescently labeled monoclonal antibodies specific for platelet markers (e.g., a general platelet marker like CD41/GP IIb) and an activation marker (e.g., CD62P/P-selectin).

-

-

Flow Cytometric Analysis:

-

The samples are analyzed on a flow cytometer.

-

Platelets are identified based on their light scatter properties and positive staining for the general platelet marker.

-

The expression of the activation marker (e.g., P-selectin) on the platelet population is quantified by measuring the fluorescence intensity.

-

-

Data Analysis:

-

The percentage of platelets expressing the activation marker and the mean fluorescence intensity are determined for each condition.

-

The effect of Roxifiban on agonist-induced platelet activation is assessed by comparing the results from the treated samples to the control samples.

-

In Vivo Efficacy: Canine Models of Thrombosis

The antithrombotic efficacy of Roxifiban has been demonstrated in canine models of arterial thrombosis.

Methodology:

-

Thrombosis Induction:

-

In an anesthetized dog, thrombosis is induced in a coronary or carotid artery.

-

This can be achieved by electrolytic injury, where a small electrical current is applied to the arterial wall, or by mechanical injury, such as clamping and stenosis.[1]

-

-

Drug Administration:

-

Efficacy Assessment:

-

The primary endpoint is the prevention of occlusive thrombus formation and the maintenance of arterial blood flow.

-

Blood flow is monitored using a Doppler flow probe.

-

The incidence of occlusive and non-occlusive thrombosis and the thrombus mass are determined at the end of the experiment.

-

Conclusion

This compound, through its active metabolite XV459, is a potent and specific antagonist of the GP IIb/IIIa receptor. Its mechanism of action, centered on the competitive inhibition of fibrinogen binding, effectively blocks the final common pathway of platelet aggregation. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity and efficacy in inhibiting platelet function and preventing thrombosis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel antiplatelet therapies targeting the critical GP IIb/IIIa receptor. While the clinical development of Roxifiban was halted, the wealth of scientific knowledge generated remains a valuable resource for researchers in the field of cardiovascular drug discovery.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helena.com [helena.com]

Roxifiban Acetate: A Technical Deep Dive into its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxifiban Acetate, a prodrug of the potent glycoprotein (GP) IIb/IIIa receptor antagonist Roxifiban (XV459), represents a significant area of study in the development of antiplatelet therapeutics. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways for this compound. Key quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for pivotal studies and visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is chemically designated as methyl (S)-2-((butoxycarbonyl)amino)-3-(2-((R)-3-(4-carbamimidoylphenyl)-4,5-dihydroisoxazol-5-yl)acetamido)propanoate acetate. As a prodrug, it is readily hydrolyzed in the body to its active form, Roxifiban, which is responsible for its therapeutic effects.

The structural details and key chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl (S)-2-((butoxycarbonyl)amino)-3-(2-((R)-3-(4-carbamimidoylphenyl)-4,5-dihydroisoxazol-5-yl)acetamido)propanoate acetate[1] |

| Synonyms | DMP 754, DMP-754[1] |

| CAS Number | 176022-59-6[1] |

| Molecular Formula | C23H33N5O8 (as acetate salt)[1][2] |

| Molecular Weight | 507.54 g/mol [1][3] |

| SMILES | CCCCOC(=O)N--INVALID-LINK--C(=O)OC.CC(=O)O[3] |

| InChIKey | WDEMHBVIYZGQCD-KALLACGZSA-N[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful construction of its complex molecular architecture. While specific, detailed, step-by-step public domain protocols for the final assembly of this compound are limited, the general synthetic strategy can be inferred from related literature and patents. A plausible synthetic workflow is outlined below.

Caption: A high-level overview of the synthetic strategy for this compound.

Experimental Protocols (Representative)

While a complete, validated protocol is not publicly available, the following represents a generalized procedure based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of Key Intermediates The synthesis would likely begin with the preparation of two key fragments: a protected diaminopropanoate derivative and the (R)-3-(4-cyanophenyl)-4,5-dihydroisoxazole-5-acetic acid moiety. The latter can be synthesized through a 1,3-dipolar cycloaddition reaction.

Step 2: Peptide Coupling The protected diaminopropanoate and the isoxazoline acetic acid derivative are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate aprotic solvent like dichloromethane or dimethylformamide.

Step 3: Amidine Formation The cyano group on the phenyl ring is converted to the amidine. This is typically achieved via the Pinner reaction, where the nitrile is treated with an alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate, which is then reacted with ammonia.

Step 4: Deprotection and Acetate Salt Formation Any protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions. The final free base of Roxifiban is then treated with acetic acid to form the acetate salt, which may improve its stability and solubility.

Mechanism of Action: GP IIb/IIIa Receptor Antagonism

This compound's therapeutic effect stems from its active metabolite, Roxifiban, which is a potent and selective antagonist of the Glycoprotein IIb/IIIa (integrin αIIbβ3) receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation.

Platelet Aggregation Signaling Pathway

Platelet activation is initiated by various agonists like ADP, thrombin, and collagen, which bind to their respective receptors on the platelet surface. This triggers an "inside-out" signaling cascade, leading to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to aggregation and thrombus formation.

Caption: The signaling cascade of platelet aggregation and the inhibitory action of Roxifiban.

Quantitative Data on Receptor Binding and Platelet Inhibition

Roxifiban exhibits high affinity for the GP IIb/IIIa receptor and potently inhibits platelet aggregation induced by various agonists.

| Parameter | Value | Reference |

| Roxifiban (XV459) Kd for GP IIb/IIIa | 1-2 nmol/L | [4] |

| IC50 for ADP-induced Platelet Aggregation | 0.030 to 0.05 µmol/L | [4] |

| Oral Bioavailability (in dogs) | 20.8% |

Experimental Workflow for In Vitro Evaluation

The antiplatelet activity of compounds like Roxifiban is typically assessed through a series of in vitro experiments. A standard workflow for such an evaluation is depicted below.

Caption: A typical experimental workflow for assessing the antiplatelet efficacy of this compound in vitro.

Experimental Protocol: Platelet Aggregation Assay

Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.

Materials:

-

Freshly drawn human venous blood from healthy, aspirin-free donors.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Platelet agonists (e.g., adenosine diphosphate (ADP), collagen).

-

Platelet-poor plasma (PPP) as a reference.

-

Light transmittance aggregometer.

Procedure:

-

Blood Collection and PRP Preparation: Blood is collected into tubes containing sodium citrate and centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

-

Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Aggregation Measurement: The PRP samples are placed in the aggregometer, and a baseline is established using PPP. A platelet agonist is added to induce aggregation, and the change in light transmittance is recorded over time.

-

Data Analysis: The percentage of platelet aggregation is calculated for each concentration of this compound. The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound, as a prodrug of a potent GP IIb/IIIa inhibitor, holds a significant place in the study of antiplatelet agents. A thorough understanding of its chemical structure, synthesis, and mechanism of action is crucial for the development of novel and improved antithrombotic therapies. This technical guide provides a foundational resource for researchers, offering detailed information and visual representations to facilitate further investigation and drug development efforts in this important therapeutic area.

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Roxifiban Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxifiban Acetate (formerly known as DMP-754) is an orally active prodrug of the potent and specific glycoprotein (GP) IIb/IIIa receptor antagonist, XV459. As a key mediator in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor is a critical target for antiplatelet therapies aimed at preventing thrombotic events in patients with cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacokinetics, oral bioavailability, and analytical methodologies associated with this compound and its active metabolite, XV459.

Mechanism of Action

This compound is an ester prodrug that undergoes hydrolysis after oral administration to form its active metabolite, XV459.[1] XV459 is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is crucial for the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. By competitively inhibiting this binding, XV459 effectively blocks the final step in platelet aggregation, regardless of the initial agonist.[1]

Signaling Pathway of GPIIb/IIIa Receptor in Platelet Aggregation

The following diagram illustrates the signaling pathway leading to platelet aggregation and the point of inhibition by Roxifiban's active metabolite, XV459.

References

An In-depth Technical Guide to Roxifiban Acetate and its Active Metabolite XV459

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxifiban Acetate (DMP754) is an orally bioavailable prodrug that undergoes rapid and complete conversion to its active metabolite, XV459, a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As the final common pathway for platelet aggregation, the GPIIb/IIIa receptor represents a critical target for antiplatelet therapy. This guide provides a comprehensive technical overview of this compound and XV459, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks. Although the clinical development of this compound was discontinued, the data gathered from its investigation offer valuable insights into the development of oral GPIIb/IIIa inhibitors.[3]

The Prodrug Concept: From this compound to XV459

This compound was designed as a methyl ester prodrug to enhance oral bioavailability.[1] Following oral administration, it is rapidly and completely hydrolyzed by esterases in the blood and liver to form the active carboxylic acid metabolite, XV459.[2] This conversion is highly efficient, with no detectable plasma levels of the parent prodrug.[4]

Chemical Structures

-

This compound (DMP754): The methyl ester prodrug.

-

XV459: The active carboxylic acid metabolite.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

XV459 is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is the recognition site for adhesive proteins like fibrinogen on the GPIIb/IIIa receptor.[2] By competitively inhibiting the binding of fibrinogen to this receptor, XV459 blocks the final common pathway of platelet aggregation, regardless of the initial agonist.[4][5] This leads to a potent antiplatelet effect.

The binding of XV459 to the GPIIb/IIIa receptor is characterized by high affinity and a relatively slow dissociation rate, which contributes to its prolonged pharmacodynamic effect.[4][5]

Figure 1: Mechanism of action of this compound and its active metabolite XV459.

Quantitative Data

The following tables summarize the key quantitative data for XV459, the active metabolite of this compound.

In Vitro Potency and Binding Affinity

| Parameter | Species | Agonist | Value | Reference(s) |

| IC50 (Platelet Aggregation) | Human | ADP, TRAP, Collagen | 0.030 - 0.060 µM | [1] |

| Dog | ADP | 0.027 µM | [1] | |

| Baboon | ADP | 0.040 µM | [1] | |

| IC50 (Fibrinogen Binding) | Human | - | 0.011 µM | [1] |

| Dog | - | 0.009 µM | [1] | |

| Baboon | - | 0.008 µM | [1] | |

| Kd (Binding Affinity) | Human | Resting & Activated Platelets | 1 - 2 nM | [4][5] |

Pharmacokinetic Parameters of XV459

| Parameter | Species | Dose | Route | Value | Reference(s) |

| Oral Bioavailability (of Roxifiban) | Dog | - | Oral | 20.8% | [5] |

| Terminal Half-life (t1/2) | Dog | 0.04, 0.4, 1.0 mg/kg | IV | 10.4 - 12.2 hours | [4] |

| Guinea Pig | 0.5 µg/kg | IV | 2.8 hours | [6] | |

| Systemic Clearance (CL) | Dog | Dose-dependent | IV | Increases with dose | [4] |

| Guinea Pig | 0.5 µg/kg | IV | 1.42 mL/min/kg | [6] | |

| Volume of Distribution (Vss) | Dog | Dose-dependent | IV | Increases with dose | [4] |

| Guinea Pig | 0.5 µg/kg | IV | 0.24 L/kg | [6] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibition of platelet aggregation by XV459.

Methodology:

-

Blood Collection: Whole blood is drawn from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Assay Procedure:

-

PRP is placed in a cuvette in a light transmittance aggregometer and warmed to 37°C.

-

Various concentrations of XV459 or vehicle control are added to the PRP and incubated for a specified time.

-

A platelet agonist such as Adenosine Diphosphate (ADP), Thrombin Receptor Agonist Peptide (TRAP), or collagen is added to induce aggregation.

-

The change in light transmittance is recorded over time as platelets aggregate.

-

-

Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of XV459 that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.[1]

Fibrinogen Binding Assay

Objective: To measure the ability of XV459 to inhibit the binding of fibrinogen to GPIIb/IIIa receptors on activated platelets.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.

-

Assay Procedure:

-

Platelets are activated with an agonist (e.g., ADP).

-

125I-labeled fibrinogen and varying concentrations of XV459 are added to the activated platelets.

-

The mixture is incubated to allow for binding.

-

Bound and free 125I-fibrinogen are separated by centrifugation through a silicone oil layer.

-

-

Data Analysis: The radioactivity of the platelet pellet is measured using a gamma counter to quantify the amount of bound fibrinogen. The IC50 value is calculated as the concentration of XV459 that inhibits 50% of the specific binding of 125I-fibrinogen.[1][7]

In Vivo Canine Arterial Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound and XV459 in a living animal model.

Methodology:

-

Animal Preparation: Anesthetized dogs are instrumented to monitor arterial blood flow in the carotid or femoral artery.

-

Thrombosis Induction: Arterial thrombosis is induced by either:

-

Electrolytic Injury: A low-level anodal current (e.g., 200 µA) is applied to the external surface of the artery to induce endothelial damage and thrombus formation.[5]

-

Mechanical Injury: The artery is mechanically clamped, and a stenosis is created to induce cyclic flow reductions, indicative of recurrent platelet-rich thrombus formation and dislodgement.[5]

-

-

Drug Administration: this compound is administered orally (PO), or XV459 is administered intravenously (IV) before or after the induction of thrombosis.[5]

-

Efficacy Assessment: The primary endpoint is the prevention of occlusive thrombus formation or the abolition of cyclic flow reductions, as measured by the arterial blood flow probe.[5]

References

- 1. | BioWorld [bioworld.com]

- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition and exposure of the fibrinogen receptor antagonist XV459 on alphaIIBbeta3 binding sites in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet GPIIb/IIIa antagonist, XV459, in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding Affinity and Kinetics of Roxifiban Acetate to Platelet Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxifiban Acetate, a prodrug that is rapidly converted to its active form, XV459, is a non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor, also known as integrin αIIbβ3, represents the final common pathway for platelet aggregation, regardless of the initial agonist.[1][3] By blocking the binding of fibrinogen to GPIIb/IIIa, Roxifiban effectively inhibits platelet aggregation and thrombus formation.[3][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to platelet receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Data Presentation

The binding characteristics of Roxifiban's active metabolite, XV459, have been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and affinity.

Table 1: Binding Affinity of Roxifiban's Active Form (XV459) to Platelet GPIIb/IIIa Receptors

| Parameter | Value | Species | Assay Conditions | Reference |

| Kd | 1 - 2 nmol/L | Human | Radioligand binding assay with resting and activated platelets. | [1] |

| IC50 | 0.030 - 0.05 µmol/L | Human | Inhibition of platelet aggregation induced by various agonists. | [1] |

Table 2: Comparative Inhibitory Potency of XV459 on Platelet Aggregation

| Agonist | IC50 (µmol/L) | Anticoagulant | Reference |

| ADP (10 µM) | 0.024 - 0.032 | Citrate | [1] |

| Collagen | Not Specified | Not Specified | [1] |

| Epinephrine | Not Specified | Not Specified | [1] |

| Thrombin Receptor Agonist Peptide (TRAP) | Not Specified | Not Specified | [1] |

Note: While specific IC50 values for all agonists are not detailed in the provided search results, the literature consistently states that Roxifiban is a potent inhibitor regardless of the agonist used.

Experimental Protocols

The determination of the binding affinity and kinetics of Roxifiban involves several key in vitro experiments. The methodologies for these are detailed below.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Kd and IC50) of Roxifiban for the GPIIb/IIIa receptor.

a. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

b. Binding Assay Protocol:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., 125I-Fibrinogen) with the prepared PRP.

-

Add increasing concentrations of the unlabeled competitor, Roxifiban's active form (XV459).

-

Incubate the mixture at 37°C for a predetermined time to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GPIIb/IIIa antagonist.

-

Calculate the specific binding by subtracting non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Light Transmittance Aggregometry (LTA)

LTA is utilized to assess the inhibitory effect of Roxifiban on platelet aggregation induced by various agonists.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Prepare PRP as described in the radioligand binding assay protocol.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

b. Aggregometry Protocol:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known concentration of Roxifiban (XV459) or vehicle control to the PRP and incubate for a specified period.

-

Initiate platelet aggregation by adding an agonist such as ADP (e.g., 10 µM final concentration) or collagen.

-

Record the change in light transmittance for a set duration (e.g., 5-10 minutes).

-

The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of Roxifiban to that of the vehicle control.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by Roxifiban

References

- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

In Vitro Antiplatelet Activity of Roxifiban Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxifiban Acetate, a prodrug that is rapidly converted to its active form, Roxifiban (XV459), is a potent and specific non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor serves as the final common pathway for platelet aggregation, regardless of the initial agonist. This technical guide provides an in-depth overview of the in vitro antiplatelet activity of Roxifiban, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating the relevant biological pathways and experimental workflows.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The GPIIb/IIIa receptor, an integrin expressed on the surface of platelets, plays a pivotal role in this process by binding to fibrinogen and other adhesive ligands, leading to the formation of a platelet plug. Dysregulation of this process can lead to thrombotic events such as myocardial infarction and stroke. This compound represents a therapeutic strategy aimed at potently and selectively inhibiting this key step in platelet aggregation. In vitro studies have been crucial in characterizing its pharmacological profile, demonstrating its high affinity, slow dissociation rate, and potent inhibition of platelet function.

Quantitative Assessment of Antiplatelet Activity

The inhibitory potency of Roxifiban's active form has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Inhibitory Potency of Roxifiban (Active Form, XV459) and Comparators

| Compound | Assay | Agonist | IC50 (nM) | Reference |

| Roxifiban (XV459) | Platelet Aggregation | ADP (20 µM) | 27 | [1] |

| Orbofiban | Platelet Aggregation | ADP (20 µM) | 105 | [1] |

| Abciximab | Platelet Aggregation | ADP (20 µM) | 74 | [1] |

| Tirofiban | Platelet Aggregation | ADP (20 µM) | 55 | [1] |

| Eptifibatide | Platelet Aggregation | ADP (20 µM) | 238 | [1] |

| Roxifiban (XV459) | ¹²⁵I-Fibrinogen Binding | - | Lower than other GPIIb/IIIa antagonists | [2] |

Note: The active form of Roxifiban demonstrated high potency in inhibiting platelet aggregation, with a lower IC50 value compared to several other GPIIb/IIIa antagonists.[1][2] The inhibition was found to be independent of the agonist or the anticoagulant used.[2]

Mechanism of Action: Targeting the Final Common Pathway

Roxifiban acts as a direct antagonist of the GPIIb/IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. This fibrinogen binding bridges adjacent platelets, leading to aggregation. Roxifiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.[2]

Figure 1. Signaling pathway of Roxifiban's antiplatelet action.

Detailed Experimental Protocols

The in vitro antiplatelet activity of Roxifiban has been characterized using a variety of standard laboratory techniques. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay (Optical Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation with Roxifiban: Pre-incubate the PRP with various concentrations of Roxifiban or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide - TRAP) to the PRP in an aggregometer cuvette with continuous stirring at 37°C.

-

Data Acquisition: Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using an optical aggregometer. The extent of aggregation is expressed as the maximum percentage change in light transmission.

-

Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of Roxifiban relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Roxifiban concentration.

References

The Rise and Fall of Oral Glycoprotein IIb/IIIa Inhibitors: A Technical Guide to a Promising Target

The pursuit of potent, orally available antiplatelet agents led to the development of glycoprotein (GP) IIb/IIIa receptor inhibitors, a class of drugs designed to block the final common pathway of platelet aggregation. While the intravenous versions of these inhibitors found a niche in acute coronary syndromes and percutaneous coronary interventions, the oral formulations, despite initial optimism, ultimately failed to demonstrate a favorable risk-benefit profile in large-scale clinical trials. This technical guide provides an in-depth exploration of the discovery and development history of oral GP IIb/IIIa inhibitors, detailing the scientific rationale, key compounds, experimental methodologies, and the critical clinical trial findings that led to their eventual discontinuation.

The Rationale: Targeting the Final Step of Platelet Aggregation

The platelet glycoprotein IIb/IIIa receptor, a member of the integrin family (αIIbβ3), is the most abundant receptor on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[1] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind with high affinity to its primary ligand, fibrinogen.[2] A single fibrinogen molecule can bridge two adjacent platelets by binding to their activated GP IIb/IIIa receptors, leading to the formation of a platelet aggregate, the hallmark of thrombus formation.[1]

The development of GP IIb/IIIa inhibitors was inspired by the understanding of Glanzmann's thrombasthenia, a rare inherited bleeding disorder characterized by a deficiency or dysfunction of the GP IIb/IIIa receptor.[3] The observation that individuals with this condition have a pronounced bleeding tendency but are protected from arterial thrombosis highlighted the therapeutic potential of targeting this receptor. The initial success of intravenous GP IIb/IIIa inhibitors, such as abciximab, eptifibatide, and tirofiban, in high-risk cardiovascular settings fueled the development of orally active formulations for chronic use.[3][4][5] The hypothesis was that long-term, continuous inhibition of platelet aggregation with an oral agent could prevent thrombotic events in a broader population of patients with cardiovascular disease.[6]

Key Oral GP IIb/IIIa Inhibitors: A Comparative Overview

Several non-peptidic, orally bioavailable GP IIb/IIIa inhibitors were advanced into clinical development. These compounds were designed as mimetics of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, which is recognized by the GP IIb/IIIa receptor.[7] The following table summarizes the key pharmacokinetic and pharmacodynamic properties of the most prominent oral GP IIb/IIIa inhibitors.

| Compound | Prodrug/Active Metabolite | Bioavailability (%) | Terminal Half-life (hours) | IC50 (nM) | Target Inhibition Level (%) | Key Clinical Trials |

| Xemilofiban | SC-54684A (prodrug) / SC-54701B (active) | Not specified | Not specified | Not specified | >50% | EXCITE, ORBIT[1][8] |

| Sibrafiban | Ro 48-3657 (double prodrug) / Ro 44-3888 (active) | 39%[8] | ~11 (active metabolite)[9] | Not specified | 25-50% | SYMPHONY, TIMI 12[8][10] |

| Orbofiban | Orbofiban (active) | ~28%[11] | ~18[11] | Not specified | Not specified | OPUS-TIMI 16, SOAR[1][11] |

| Lotrafiban | SB-214857 (prodrug) | Not specified | Not specified | 2.5 (Ki)[12] | 87-100% (dose-dependent) | BRAVO, APLAUD[7][12] |

| Roxifiban | DMP754 (prodrug) / XV459 (active) | Not specified | ~12 (active metabolite)[12] | Not specified | Dose-dependent | ROCKET[12][13] |

Experimental Protocols: From Bench to Bedside

The development of oral GP IIb/IIIa inhibitors involved a series of preclinical and clinical studies to characterize their efficacy and safety. Below are detailed methodologies for key experiments cited in their development.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the GP IIb/IIIa receptor.

Protocol:

-

Membrane Preparation: Platelet-rich plasma (PRP) is obtained from healthy human donors. Platelets are isolated by centrifugation and washed. The platelet membranes containing the GP IIb/IIIa receptors are then prepared by sonication and ultracentrifugation.[14]

-

Radioligand: A radiolabeled ligand that specifically binds to the GP IIb/IIIa receptor, such as [3H]-tirofiban, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the platelet membrane preparation in the presence of increasing concentrations of the unlabeled test compound (the oral GP IIb/IIIa inhibitor).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.[14]

-

Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of a drug to inhibit platelet aggregation in response to various agonists.

Protocol:

-

Blood Collection: Venous blood is drawn from subjects (either healthy volunteers in early-phase studies or patients in clinical trials) who have been administered the oral GP IIb/IIIa inhibitor or placebo. The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[13][16]

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.[13]

-

Light Transmission Aggregometry (LTA): LTA is performed using an aggregometer. A cuvette containing PRP is placed in the light path of the instrument, and the baseline light transmission is set to 0%. A cuvette with PPP is used to set the 100% transmission baseline.[13][17]

-

Agonist Addition: A platelet agonist, such as ADP (e.g., 5-20 µM), collagen, or thrombin receptor activating peptide (TRAP), is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[11][17]

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibition of platelet aggregation is calculated by comparing the aggregation in samples from subjects treated with the drug to that in placebo-treated subjects.

Canine Model of Arterial Thrombosis

Animal models are crucial for evaluating the in vivo antithrombotic efficacy of new compounds before human trials.

Protocol:

-

Animal Preparation: Mongrel dogs are anesthetized, and a femoral or coronary artery is surgically exposed.[18][19]

-

Induction of Thrombosis: An arterial injury is created to induce thrombus formation. This can be achieved by various methods, including electrical injury, application of ferric chloride, or mechanical stenosis and endothelial damage.[18][20][21]

-

Drug Administration: The oral GP IIb/IIIa inhibitor is administered to the animals at different doses prior to the induction of thrombosis.

-

Monitoring of Thrombus Formation: Thrombus formation is monitored in real-time using methods such as an electromagnetic flow probe to measure blood flow (cyclic flow reductions indicate thrombus formation and embolization) or by labeling platelets with a radioactive isotope (e.g., 111In-oxine) and measuring the radioactivity at the site of injury.[18]

-

Outcome Measures: The primary outcome is the prevention or reduction in the size and frequency of thrombus formation in the drug-treated groups compared to a control group.

Signaling Pathways and Development Workflow

The following diagrams illustrate the key signaling pathway targeted by GP IIb/IIIa inhibitors and the general workflow of their discovery and development.

The Downfall: Insights from Pivotal Clinical Trials

Despite promising preclinical and early clinical data, the large-scale Phase III clinical trials of oral GP IIb/IIIa inhibitors uniformly failed to show a clinical benefit and, in some cases, suggested harm.[22]

| Trial | Drug | Patient Population | Key Findings |

| OPUS-TIMI 16 | Orbofiban | Acute Coronary Syndromes | No reduction in major cardiovascular events. Increased mortality in the orbofiban groups.[23] |

| SYMPHONY (1st & 2nd) | Sibrafiban | Post-Acute Coronary Syndromes | No benefit over aspirin. Increased bleeding. The second trial also showed a trend towards increased mortality.[10][24] |

| EXCITE | Xemilofiban | Percutaneous Coronary Intervention | No significant reduction in the primary composite endpoint of death, myocardial infarction, or urgent revascularization.[15] |

| BRAVO | Lotrafiban | Atherosclerotic Patients | Trial terminated early due to a lack of efficacy and a trend towards increased mortality. |

The consistent failure of these trials led to the discontinuation of the development of all major oral GP IIb/IIIa inhibitors. Several hypotheses have been proposed to explain these disappointing results:

-

Narrow Therapeutic Window: The dose of oral GP IIb/IIIa inhibitors required to achieve a therapeutic level of platelet inhibition often led to an unacceptable increase in bleeding complications.[6] Conversely, lower doses that were safer did not provide sufficient antithrombotic efficacy.

-

Variability in Platelet Inhibition: Unlike intravenous administration, oral dosing resulted in significant inter-individual variability in drug absorption and metabolism, leading to unpredictable levels of platelet inhibition.[6]

-

Partial Agonist Effect: Some studies suggested that at low or fluctuating plasma concentrations, certain oral GP IIb/IIIa inhibitors might act as partial agonists, paradoxically activating the GP IIb/IIIa receptor and promoting a prothrombotic state.[18][25] This could explain the observed increase in mortality.

-

Pro-aggregatory Effect: It has been proposed that the dissociation of the drug from the GP IIb/IIIa receptor could leave it in an activated state, ready to bind fibrinogen and promote aggregation.[18]

Conclusion: Lessons Learned and Future Directions

The story of oral GP IIb/IIIa inhibitors serves as a cautionary tale in drug development. A promising biological target and initial success with one route of administration do not guarantee success with another, especially for chronic therapy. The failure of these agents underscored the complexities of long-term, potent antiplatelet therapy and the delicate balance between preventing thrombosis and causing bleeding. While the development of oral GP IIb/IIIa inhibitors has been abandoned, the knowledge gained from their extensive preclinical and clinical evaluation has provided valuable insights into platelet biology and the challenges of developing oral antithrombotic agents. Future research in this area will likely focus on upstream targets in the platelet activation pathway that may offer a more favorable therapeutic window for chronic oral antiplatelet therapy.[22]

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Learning from the Recently Completed Oral Glycoprotein IIb/IIIa Receptor Antagonist Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 7. clinicalcardiology.org [clinicalcardiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prevention of the formation of arterial thrombi using different antiplatelet drugs: experimental study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antithrombotic effect of Z4A5 on coronary thrombosis in a canine model of acute unstable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simple canine model of arterial thrombosis with endothelial injury suitable for investigation of thrombolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A canine model of acute coronary artery thrombosis for the evaluation of reperfusion strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Arterial Thrombosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Xemilofiban/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility, Stability, and Formulation of Roxifiban Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the physicochemical properties of Roxifiban Acetate, a prodrug of the potent glycoprotein (GP) IIb/IIIa receptor antagonist, Roxifiban (XV459). The information compiled herein is intended to guide researchers in the effective design and execution of preclinical studies by providing critical data on its solubility, stability profile, and formulation strategies for research purposes.

Core Concepts: Understanding this compound

This compound is a methyl ester prodrug designed for oral administration. In vivo, it undergoes rapid hydrolysis by esterases in the blood and liver to its active form, XV459, a zwitterionic molecule that acts as a potent and selective antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking this receptor, Roxifiban effectively inhibits platelet aggregation, a key process in thrombosis.[1][2][3]

The primary mechanism of action involves the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor on platelets, thereby preventing the formation of platelet aggregates.

Caption: Mechanism of action of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Quantitative Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[2][4] |

| Saline | Not specified | Stable in solution for >8 hours (as a technetium complex)[5][6] |

| Serum | Not specified | Stable in solution for >8 hours (as a technetium complex)[5][6] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of this compound to quantify the amount in the saturated solution.

-

Caption: Workflow for solubility determination by the shake-flask method.

Stability Profile

Understanding the stability of this compound under various conditions is essential for proper storage, handling, and interpretation of experimental results.

Storage Recommendations

Based on supplier data, the following storage conditions are recommended:

| Condition | Duration | Temperature | Atmosphere |

| Short-term | Days to weeks | 0 - 4 °C | Dry, dark[2][4] |

| Long-term | Months to years | -20 °C | Dry, dark[2][4] |

This compound is reported to be stable for several weeks at ambient temperature during shipping.[2][4]

Degradation Pathways

As an ester prodrug, this compound is susceptible to hydrolysis. In vivo, this is the intended activation pathway. However, chemical hydrolysis can occur under certain pH and temperature conditions. Other potential degradation pathways include oxidation and photolysis.

-

Hydrolysis: The ester linkage is the primary site of hydrolysis, yielding the active metabolite XV459 and methanol. This process is expected to be pH-dependent.[7]

-

Oxidation: The molecule contains several moieties that could be susceptible to oxidation. Forced degradation studies would be necessary to identify specific oxidation products.

-

Photolysis: Exposure to light, particularly UV radiation, may lead to degradation. Photostability testing according to ICH Q1B guidelines is recommended.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

-

Stress Conditions:

-

Hydrolytic: Incubate solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Photolytic: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]

-

Thermal: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

-

Sample Analysis:

-

At specified time points, analyze the stressed samples using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

-

Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.[2][9]

-

Caption: Workflow for forced degradation studies of this compound.

Formulation for Research

The choice of formulation for this compound will depend on the intended research application (e.g., in vitro cell-based assays, in vivo animal studies).

Formulation for In Vitro Studies

For in vitro experiments, this compound is typically dissolved in an organic solvent, such as DMSO, to prepare a concentrated stock solution.[2][4] This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to consider the final concentration of the organic solvent in the assay to avoid solvent-induced artifacts.

Protocol for Preparing a DMSO Stock Solution:

-

Accurately weigh the required amount of this compound powder.

-

Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Formulation for Oral Administration in Animal Studies

For oral gavage in animal models, a suspension or solution in a suitable vehicle is required. The choice of vehicle will depend on the desired dosing volume and the solubility characteristics of this compound in that vehicle.

Example Oral Formulation Vehicle (Suspension):

A common vehicle for oral administration of poorly water-soluble compounds in preclinical studies is a suspension in an aqueous medium containing a suspending agent and a wetting agent.

| Component | Function | Example Concentration |

| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5 - 1.0% (w/v) |

| Tween 80 or Polysorbate 80 | Wetting agent | 0.1 - 0.5% (v/v) |

| Purified Water | Vehicle | q.s. to final volume |

Protocol for Preparing an Oral Suspension:

-

Prepare the vehicle by dissolving the wetting agent in purified water, followed by the gradual addition and dispersion of the suspending agent with continuous stirring until a uniform suspension is formed.

-

Accurately weigh the required amount of this compound.

-

Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration and volume.

-

Continuously stir the suspension before and during dosing to ensure homogeneity.

Considerations for Formulation Development

-

Excipient Compatibility: It is essential to ensure the compatibility of this compound with the chosen excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API).[10][11] As an ester prodrug, care should be taken with excipients that may catalyze hydrolysis.[12][13]

-

Bioavailability: The oral bioavailability of this compound can be influenced by the formulation. For poorly soluble compounds, formulation strategies such as particle size reduction or the use of solubility enhancers may be considered to improve absorption.[3]

Conclusion

This technical guide provides a foundational understanding of the solubility, stability, and formulation of this compound for research purposes. While some data is available, further experimental work is required to fully characterize its physicochemical properties, particularly its aqueous solubility and degradation profile under various stress conditions. The provided protocols offer a starting point for researchers to develop appropriate methods for handling and formulating this promising antiplatelet agent in their preclinical investigations.

References

- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometric and NMR characterization of metabolites of roxifiban, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and evaluation of oral formulation for apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of seven active metabolites of roxifiban in human plasma by LC/MS/MS in the presence of an interfering displacer at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 11. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]

- 12. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Preclinical Profile of Roxifiban Acetate: An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Roxifiban acetate (DMP-754) is a prodrug that is rapidly converted in vivo to its active metabolite, XV459, a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy. This technical guide provides a comprehensive overview of the preclinical studies and animal models used to evaluate the efficacy, mechanism of action, pharmacokinetics, and safety profile of this compound. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the discovery and development of novel antiplatelet agents.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

This compound's therapeutic effect is mediated by its active metabolite, XV459, which competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets.[1] This blockade prevents the formation of fibrinogen bridges between platelets, thereby inhibiting platelet aggregation, a critical step in thrombus formation.[2] XV459 exhibits high affinity for the GPIIb/IIIa receptor, with a dissociation constant (Kd) of 1 to 2 nmol/L for both resting and activated platelets.[3]

dot

Figure 1: Signaling pathway of Roxifiban's antiplatelet action.

Preclinical Efficacy in Animal Models of Thrombosis

The antithrombotic efficacy of this compound has been demonstrated in various animal models, with the canine model of arterial thrombosis being a key platform for its evaluation.

Quantitative Efficacy Data

The following table summarizes the key in vitro and in vivo efficacy data for roxifiban's active metabolite, XV459.

| Parameter | Value | Species/Model | Reference |

| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | In vitro (agonist-induced) | [3] |

| Kd (GPIIb/IIIa Receptor) | 1 - 2 nmol/L | In vitro (human platelets) | [3] |

| ED90-100 (Cyclic Flow Reduction) | <0.1 mg/kg (IV or PO) | Canine | [3] |

| Oral Bioavailability | 20.8% | Canine | [3] |

Canine Electrolytic Injury Model of Carotid Artery Thrombosis

A widely utilized model to assess the efficacy of roxifiban involves inducing thrombosis in the carotid artery of dogs through electrolytic injury.

-

Animal Preparation: Beagle dogs are anesthetized and instrumented for the monitoring of arterial blood pressure and heart rate.

-

Surgical Procedure: A segment of the carotid artery is isolated.

-

Thrombosis Induction: A 200-µA anodal current is applied to the intimal surface of the carotid artery, inducing endothelial damage and subsequent thrombus formation.[3]

-

Drug Administration: this compound is administered either intravenously (IV) or orally (PO) prior to the induction of thrombosis.

-

Efficacy Assessment: The primary endpoints are the prevention of occlusive thrombus formation and the maintenance of arterial blood flow. Thrombus weight can also be measured post-mortem.

In these canine models, this compound demonstrated significant antithrombotic efficacy, preventing occlusive thrombus formation at doses of <0.1 mg/kg (IV or PO).[3]

dot

Figure 2: Experimental workflow for the canine thrombosis model.

Preclinical Pharmacokinetics

While comprehensive, publicly available tables detailing the pharmacokinetic parameters of this compound and its active metabolite, XV459, across multiple preclinical species are limited, studies in dogs have provided valuable insights into its absorption and bioavailability.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 20.8% | Canine | [3] |

The lack of a complete pharmacokinetic profile across different species in the public domain highlights a data gap. Such information is crucial for interspecies scaling and prediction of human pharmacokinetics.

Preclinical Safety and Toxicology

The absence of detailed public information on formal preclinical toxicology studies, including acute, sub-chronic, and chronic toxicity assessments in various animal models, represents a significant data gap for a comprehensive preclinical overview.

Discussion and Future Directions

The preclinical data for this compound and its active metabolite, XV459, demonstrate potent and specific antagonism of the GPIIb/IIIa receptor, leading to effective antithrombotic activity in relevant animal models. The oral bioavailability observed in dogs suggests its potential as an orally administered antiplatelet agent.

However, for a complete preclinical to clinical translation, a more comprehensive public dataset on pharmacokinetics across multiple species and detailed toxicology findings, including NOAELs, would be highly beneficial. Future research in the field of oral GPIIb/IIIa inhibitors should focus on optimizing the therapeutic window to maximize antithrombotic efficacy while minimizing bleeding risks.

Conclusion

This compound has a well-characterized mechanism of action and has demonstrated significant preclinical efficacy in established animal models of thrombosis. This technical guide summarizes the key preclinical findings and provides a framework for understanding the development of this compound. While there are gaps in the publicly available pharmacokinetic and toxicological data, the existing information provides a strong foundation for its potential as an antiplatelet therapeutic. Researchers and drug developers can leverage this information to guide the design of future studies and the development of next-generation antithrombotic agents.

References

Methodological & Application

Application Notes and Protocols: Dosing Calculations for Roxifiban Acetate in Canine Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxifiban Acetate, a prodrug of the potent glycoprotein (GP) IIb/IIIa antagonist XV459, is a critical agent in the investigation of antiplatelet therapies for thromboembolic disorders.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, making it a key target for antithrombotic drugs.[2] Canine models of thrombosis are essential for the preclinical evaluation of such agents due to their physiological similarities to humans. These application notes provide detailed protocols for a commonly used canine thrombosis model and summarize the available dosing and pharmacokinetic data for this compound to aid in experimental design and dosing calculations.

Data Presentation

Table 1: Dosing of this compound (DMP754) and its Active Form (XV459) in Canine Arterial Thrombosis Models[1]

| Compound | Administration Route | Dose | Efficacy |

| This compound (DMP754) | Intravenous (IV) | <0.1 mg/kg | ED90-100 for prevention of cyclic flow reduction |

| This compound (DMP754) | Oral (PO) | <0.1 mg/kg | ED90-100 for prevention of cyclic flow reduction |

| This compound (DMP754) | Oral (PO) | 0.3 to 0.4 mg/kg | Maximal antithrombotic efficacy in preventing electrically induced carotid and coronary artery thrombosis |

| XV459 (Active form) | Intravenous (IV) | 0.1 mg/kg | Maximal antithrombotic efficacy in preventing electrically induced carotid and coronary artery thrombosis |

Table 2: Pharmacokinetic Parameters of this compound (DMP754) in Dogs[1]

| Parameter | Value |

| Oral Bioavailability | 20.8% |

| Conversion to Active Form (XV459) | Rapidly converts in blood and liver |

Experimental Protocols

Protocol 1: Electrolytically Induced Carotid Artery Thrombosis Model in Canines

This protocol describes the induction of a platelet-rich thrombus in the carotid artery of a canine model, a method used to evaluate the efficacy of antithrombotic agents like this compound.[1][3]

Materials:

-

Anesthesia (e.g., pentobarbital)

-

Surgical instruments for vessel isolation

-

Anodal electrolytic stimulator

-

Doppler flow probe

-

Arterial blood pressure and heart rate monitoring equipment

-

This compound (or other test agent)

-

Saline

Procedure:

-

Animal Preparation: Anesthetize the dog and instrument it for monitoring of arterial blood pressure, heart rate, and carotid artery blood flow using a Doppler flow probe.

-

Drug Administration: Administer this compound orally at the desired dose (e.g., 0.3-1.0 mg/kg) in a gelatin capsule, followed by 10 mL of saline.[3] The timing of administration should be such that peak plasma concentrations are expected during the thrombosis induction period (e.g., 120 minutes post-administration).[3]

-

Surgical Exposure: Surgically expose the right carotid artery.

-

Thrombosis Induction:

-

Monitoring: Continuously monitor carotid artery blood flow to assess the degree of thrombosis and the efficacy of the antithrombotic agent. Also, monitor hemodynamic parameters throughout the experiment.

-

Data Collection: At various time points, collect whole blood samples for ex vivo platelet aggregation assays and to determine platelet counts and coagulation parameters.[3]

-

Thrombus Analysis: At the end of the experiment, the thrombosed arterial segment can be excised to determine the thrombus mass.

Protocol 2: Mechanically Induced Coronary Artery Thrombosis Model

This model simulates thrombosis in the context of endothelial damage and stenosis.[4]

Materials:

-

Anesthesia

-

Surgical instruments for open-chest procedure

-

External coronary artery constrictor

-

Blunt forceps

-

Thrombin and fresh blood

-

Coronary blood flow monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the dog and perform an open-chest procedure to expose the heart.

-

Drug Administration: Administer the test agent (e.g., this compound) intravenously or orally at the desired dose and time before thrombosis induction.

-

Vessel Preparation:

-

Isolate a segment of the left anterior descending coronary artery.

-

Produce endothelial cell damage by external compression with blunt forceps.

-

Apply an external constrictor to create a stenosis of greater than 90%.

-

-

Thrombosis Induction: Induce thrombosis by instilling a mixture of thrombin and fresh blood into the isolated arterial segment.

-

Monitoring: Monitor coronary blood flow to assess for occlusion and reperfusion.

-

Evaluation: This model is particularly useful for studying rethrombosis after thrombolysis.

Mandatory Visualizations

Caption: Experimental workflow for canine thrombosis models.

Caption: Mechanism of action of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of carotid artery thrombosis by oral platelet GPIIb/IIIa antagonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Roxifiban Acetate in research on thromboembolic disorders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Roxifiban Acetate in the research of thromboembolic disorders. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction